REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CN(C)CCN(C)C.C([Li])CCC.CN(C)[CH:28]=[O:29].[O:31]1CCCC1>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([OH:31])=[C:4]([CH:3]=1)[CH:28]=[O:29]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)C(F)(F)F)F
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
3.9 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
770 μL
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Type
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reactant
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 90 minutes (min)
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred for a further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
|
TEMPERATURE
|
Details
|
mixture warmed to 25° C. over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of satd ammonium chloride (NH4Cl) solution
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Type
|
ADDITION
|
Details
|
then diluted with diethyl ether (Et2O; 30 mL)
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Type
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WASH
|
Details
|
The separated organic phase was washed with satd NaCl (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in dry methanol (CH3OH; 10 mL)
|
Type
|
ADDITION
|
Details
|
treated with 30% sodium methoxide solution in CH3OH (14 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C. for 20 h
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
diluted with H2O (50 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with satd NaCl solution (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |